molecular formula C22H21ClN2O B12401153 Dynamin IN-2

Dynamin IN-2

Cat. No.: B12401153
M. Wt: 364.9 g/mol
InChI Key: AEKXFKTYWDQZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dynamin IN-2 is a potent inhibitor of dynamin, a GTPase enzyme involved in various cellular processes, including endocytosis and vesicle trafficking. This compound is a Wiskostatin analogue and has been shown to effectively block clathrin-mediated endocytosis .

Preparation Methods

Dynamin IN-2 is synthesized through a series of chemical reactions starting from WiskostatinThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations

Chemical Reactions Analysis

Dynamin IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dynamin IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of endocytosis and vesicle trafficking. In biology, it helps in understanding the role of dynamin in cellular processes. In medicine, this compound is used to investigate potential therapeutic targets for diseases involving dynamin dysfunction, such as Charcot-Marie-Tooth neuropathy and centronuclear myopathy . Additionally, it has applications in industry for the development of new drugs and therapeutic agents .

Mechanism of Action

Dynamin IN-2 exerts its effects by inhibiting the GTPase activity of dynamin. This inhibition prevents the scission of nascent vesicles from the plasma membrane during endocytosis, thereby blocking clathrin-mediated endocytosis. The molecular targets of this compound include the GTPase domain of dynamin, which is essential for its enzymatic activity .

Comparison with Similar Compounds

Dynamin IN-2 is unique compared to other dynamin inhibitors due to its high potency and specificity. Similar compounds include Dynasore, which also inhibits dynamin but has a different mechanism of action and lower potency. Other related compounds include Dynole 34-2 and Acrylo-Dyn 2-30, which are used as chemical biology probes to study dynamin function .

Properties

Molecular Formula

C22H21ClN2O

Molecular Weight

364.9 g/mol

IUPAC Name

1-carbazol-9-yl-3-[(4-chlorophenyl)methylamino]propan-2-ol

InChI

InChI=1S/C22H21ClN2O/c23-17-11-9-16(10-12-17)13-24-14-18(26)15-25-21-7-3-1-5-19(21)20-6-2-4-8-22(20)25/h1-12,18,24,26H,13-15H2

InChI Key

AEKXFKTYWDQZGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNCC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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